钙离子

描述

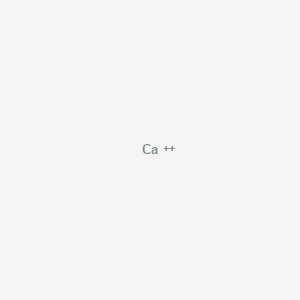

Calcium is a silvery-white, soft metal that tarnishes rapidly in air and reacts with water . It is used as a reducing agent in preparing other metals such as thorium and uranium . Ionized calcium refers to calcium in your blood that isn’t attached to proteins. It makes up about half of all the calcium in your blood .

Synthesis Analysis

Calcium is produced by the thermal reduction of lime with aluminum in a retort under vacuum at 1,200°C . The vapors of calcium are then collected in a condenser . The metal is unstable in moist air, rapidly forming a hydration coating .

Molecular Structure Analysis

The electronic configuration of calcium can be written as [Ar]4s 2 and has two electrons in the valence shell that are readily lost to form ionic bonds with anions . Calcium ions are typically bonded to oxygen atoms in ligands, and their coordination number varies from 6 to 8 .

Chemical Reactions Analysis

Calcium reacts slowly with water . This reaction forms calcium hydroxide, Ca (OH) 2 and hydrogen gas (H 2) . Calcium also reacts with air at room temperature, forming a thin layer of CaO, that protects the metal from further oxidation .

Physical And Chemical Properties Analysis

Calcium has a melting point of 842°C and a boiling point of 1484°C . Its density is 1.55 g/cm³ . Calcium has a moderate density, approximately 1.54 times that of water . It is less dense than some of the heavier metals but more dense than most non-metals .

科学研究应用

生物医学应用:荷兰应用科学研究组织(TNO)的一项研究利用1 MV多元素AMS系统分析了钙样本。这项研究对于制药和创新食品的临床计划至关重要,特别是在药代动力学和新治疗的抗骨质疏松效果方面(Klein et al., 2013)。

电厂防垢:研究致力于开发新的防垢技术,用于煤电厂冷却水系统。这涉及沉淀和去除溶解的钙离子,以防止冷凝器管道结垢,并提高冷却系统效率(Cho & Fridman, 2012)。

在生物学中的作用:钙在许多生物过程中的关键作用已经被探索。其独特的物理和化学性质使其在生命起源和进化中至关重要(Jaiswal, 2001)。

植物科学研究:钙成像技术的进步极大地影响了植物科学研究,为基因转录和信号级联的动态调控提供了见解(Kanchiswamy et al., 2014)。

医学诊断:开发了一种可穿戴的电化学设备,用于非侵入性监测体液中的离子化钙和pH值。这项技术对于诊断高副甲状腺功能和肾结石等疾病至关重要(Nyein et al., 2016)。

原生动物寄生虫研究:钙在各种人类寄生原生动物的生命周期中起着至关重要的作用。其调节对于入侵等过程至关重要,可能成为新疗法的靶点(Moreno & Docampo, 2003)。

癌症治疗:类似近红外触发的纳米系统释放Ca2+离子的创新方法在癌症治疗中显示出潜力。这种方法允许控制细胞内钙离子增加,导致细胞凋亡(Chen et al., 2018)。

水溶液中的钙溶解:在生物和技术领域中,准确建模水溶液中的钙至关重要。最近的进展改善了对氯化钙溶液的模拟(Kohagen et al., 2014)。

生物医学应用的涂层:离子取代的磷酸钙涂层,特别用于骨科和牙科植入物,一直是一个重要的焦点。这些涂层影响细胞的粘附、增殖和分化行为,影响植入物的成功(Qadir et al., 2019)。

非侵入式微测试技术:这项技术包括钙离子分析,在生物学和医学中有应用。它为生理现象提供了新的见解,例如哺乳动物骨骼中的钙吸收(Ya, 2007)。

安全和危害

属性

IUPAC Name |

calcium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPQYMZQTOCNFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037638 | |

| Record name | Calcium ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

40.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Calcium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Calcium ion | |

CAS RN |

14127-61-8, 7440-70-2 | |

| Record name | Calcium(2+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14127-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014127618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium cation | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14577 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calcium ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M83C4R6ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Calcium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

850 °C | |

| Record name | Calcium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)